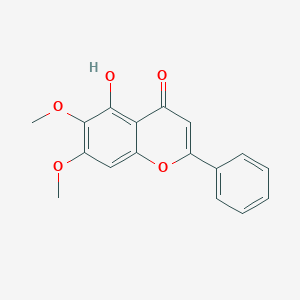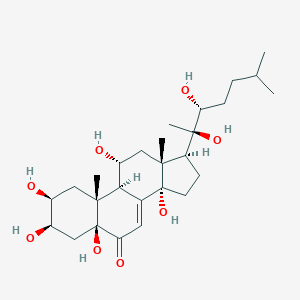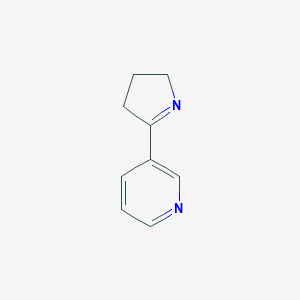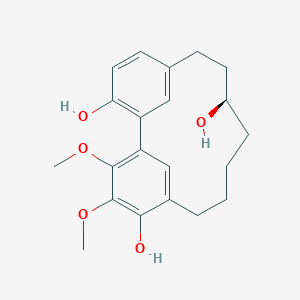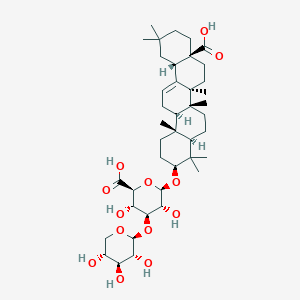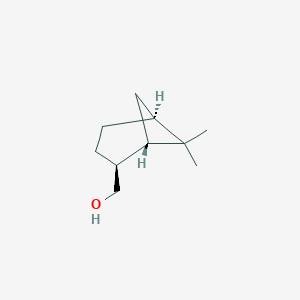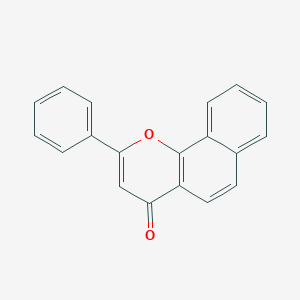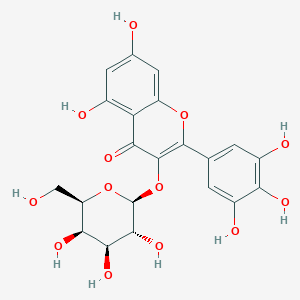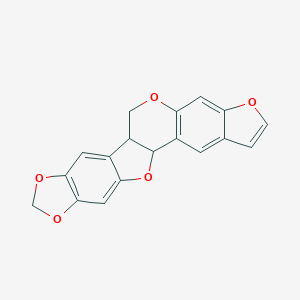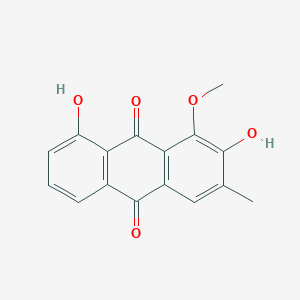
Obtusifolin
Overview
Description
Obtusifolin is an anthraquinone extracted from the seeds of Senna obtusifolia . It has been found to exhibit several biological activities, including anti-inflammatory functions . It could potentially be used as a drug component to relieve symptoms of conditions like osteoarthritis .
Molecular Structure Analysis
The molecular formula of Obtusifolin is C16H12O5, and it has a molecular weight of 284.26 .Physical And Chemical Properties Analysis
Obtusifolin is a solid substance that should be stored at -20°C .Scientific Research Applications
Here is a comprehensive analysis of the scientific research applications of Obtusifolin, organized into distinct sections for clarity:
Anti-Inflammatory Effects
Obtusifolin has been shown to possess anti-inflammatory properties. Studies suggest that it can inhibit the expression of inflammatory markers such as Mmp3, Mmp13, and Cox2, which are involved in the inflammatory process. This effect is comparable to or even greater than that of celecoxib, a well-known anti-inflammatory drug .
Osteoarthritis Treatment
In the context of osteoarthritis (OA), Obtusifolin has demonstrated an inhibitory effect on collagenase activity and the level of PGE2, a pro-inflammatory mediator. It also regulates OA through the NF-κB signaling pathway, suggesting a potential role in OA treatment .
Enzyme Inhibition
Obtusifolin is a potent inhibitor of the CYP1A2 enzyme, which is involved in drug metabolism. It has shown high inhibitory activity that may be attributed to hydrophobic interactions and hydrogen bonding .
Neurodegenerative Disease Treatment
Obtusifolin may have benefits in treating neurodegenerative diseases. It attenuates inflammation by suppressing the activation of MAPK and NF-κB signaling pathways, inhibiting NLRP3 inflammasome activation, and reducing the production of reactive oxygen species (ROS) in microglia .
Mechanism of Action
Target of Action
Obtusifolin, an anthraquinone extracted from the seeds of Cassia obtusifolia , has been found to interact with several targets. It primarily targets the nuclear factor-kappaB (NF-κB) signaling pathway and CYP1A2 enzyme . NF-κB is a protein complex that controls transcription of DNA and plays a key role in regulating the immune response to infection . CYP1A2 is an enzyme responsible for the metabolism of xenobiotics in the body .
Mode of Action
Obtusifolin inhibits the activation of the NF-κB signaling pathway, thereby reducing podocyte apoptosis in acute kidney injury . It also potently and selectively inhibits CYP1A2-mediated phenacetin O-deethylation (POD) with a Ki value of 0.031 µM in a competitive inhibitory manner .
Biochemical Pathways
Obtusifolin affects several biochemical pathways. It inhibits the activation of the NF-κB signaling pathway, which leads to a decrease in podocyte apoptosis . It also inhibits the MAPK/NF-κB signaling pathway, reducing the production of reactive oxygen species (ROS) in microglia .
Pharmacokinetics
In a pharmacokinetic study of an intragastric administration of 1.3 mg/kg obtusifolin, the maximum plasma concentration of obtusifolin was 152.5 ± 62.3 ng/ml, reached at 0.39 ± 0.17 h. The AUC0–t and AUC0–∞ were 491.8 ± 256.7 and 501.7 ± 256.7 ng × h/ml, respectively, with an elimination half-life of 3.1 ± 0.7 h .
Result of Action
Obtusifolin has been shown to have several effects at the molecular and cellular levels. It suppresses the production of NO and the secretion of proinflammatory cytokines by LPS-induced BV2 cells under noncytotoxic concentrations . It also ameliorates LPS-induced kidney injury and reduces blood urea nitrogen and serum creatinine levels in mice .
Action Environment
The action of obtusifolin can be influenced by environmental factors. For instance, the presence of lipopolysaccharide (LPS) can affect the efficacy of obtusifolin . More research is needed to fully understand how various environmental factors influence the action, efficacy, and stability of obtusifolin.
Safety and Hazards
Future Directions
properties
IUPAC Name |
2,8-dihydroxy-1-methoxy-3-methylanthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O5/c1-7-6-9-12(16(21-2)13(7)18)15(20)11-8(14(9)19)4-3-5-10(11)17/h3-6,17-18H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYRXUBDGDSRBGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1O)OC)C(=O)C3=C(C2=O)C=CC=C3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70197254 | |
| Record name | Obtusifolin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70197254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Obtusifolin | |
CAS RN |
477-85-0 | |
| Record name | Obtusifolin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=477-85-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Obtusifolin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000477850 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Obtusifolin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70197254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: Obtusifolin exerts its effects through various mechanisms depending on the context:
- Anti-inflammatory and Analgesic Effects: Obtusifolin reduces inflammation and pain by inhibiting the MAPK/NF-κB signaling pathway [, , , , ], suppressing NLRP3 inflammasome activation [], and reducing reactive oxygen species (ROS) production [, ]. This leads to decreased production of pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α [, , ]. In the context of osteoarthritis, it downregulates MMP3, MMP13, and COX-2 expression, reducing cartilage damage [].
- Cognitive Enhancement: Obtusifolin shows potential for improving memory impairment, likely by inhibiting acetylcholinesterase activity and enhancing cholinergic signaling [].
- Anticancer Effects: Obtusifolin suppresses breast cancer bone metastasis by targeting parathyroid hormone-related protein (PTHrP), which is involved in osteoclastogenesis and bone resorption [].
A:
- Molecular Formula: C20H18O6 []
- Spectroscopic Data: Obtusifolin's structure has been elucidated through various spectroscopic methods, including UV, IR, and PMR spectroscopy []. Its structure consists of an anthraquinone core with specific substitutions.
ANone: While the provided research primarily focuses on Obtusifolin's biological activity, limited information is available regarding its material compatibility and stability under various conditions. Further research is needed to explore these aspects.
ANone: The provided research focuses on the biological activity of Obtusifolin rather than its potential catalytic properties. Therefore, no information on its catalytic activity, reaction mechanisms, selectivity, or uses in catalysis is available from these studies.
ANone: Yes, computational studies have provided insights into Obtusifolin's interactions:
- Molecular Docking: Molecular docking simulations suggest that Obtusifolin exhibits potent and selective inhibition of CYP1A2, a key enzyme involved in procarcinogen activation []. The simulations identified hydrophobic interactions and hydrogen bonding as key contributors to this inhibitory activity.
- Calcium Channel Blocking Potential: Molecular docking studies indicate that Obtusifolin 2-glucoside, a derivative of Obtusifolin, might act as a calcium channel blocker, suggesting potential for treating gestational hypertension [, ].
ANone: Studies highlight the importance of specific structural features for Obtusifolin's activity:
- Anthraquinone Core: The anthraquinone core seems essential for its various biological activities [, ].
- Glycosylation: The presence and position of sugar moieties influence activity. For instance, Gluco-aurantio-obtusin, a glycosylated derivative, shows higher inhibitory activity against ACE compared to its aglycone counterpart, aurantio-obtusin [].
- Substitution Pattern: The type and position of substituents on the anthraquinone core impact activity and selectivity against specific targets [].
A:
- Formulation: One study explored the use of transdermal patches containing Cassia seed extract, which is a source of Obtusifolin, for treating slow transit constipation in rats []. This highlights the potential for developing different formulations to improve Obtusifolin delivery.
ANone: The provided research primarily focuses on the biological activity and chemical characterization of Obtusifolin. There is limited information on SHE regulations specifically related to this compound. Further investigations are necessary to address SHE aspects comprehensively.
A:
- Pharmacokinetics: A study using liquid chromatography-tandem mass spectrometry revealed that Obtusifolin is rapidly absorbed and distributed in rats after oral administration, with the highest concentration found in the liver []. It is metabolized and eliminated with a half-life of approximately 3 hours [].
- Pharmacodynamics: The pharmacodynamics of Obtusifolin involve its interactions with various molecular targets, including NF-κB, NLRP3 inflammasome, acetylcholinesterase, and PTHrP, ultimately leading to its anti-inflammatory, analgesic, cognitive-enhancing, and anticancer effects [, , , ].
A:
- Inhibition of nitric oxide production in lipopolysaccharide-treated macrophages (MH-S cells) [].
- Inhibition of IL-6 production in IL-1β-treated lung epithelial cells (A549 cells) [].
- Suppression of phthalate esters-induced PTHrP production and IL-8 secretion in breast cancer cells (MDA-MB-231 cells) [].
- Reduction of high glucose-induced mitochondrial apoptosis in human umbilical vein endothelial cells [].
- Reversal of scopolamine-induced cognitive impairments in mice using passive avoidance and Morris water maze tests [].
- Reduction of mechanical allodynia induced by various pain models (CFA, CCI, L5 SNL, diabetes, and oxaliplatin) in rats [].
- Attenuation of lung inflammatory responses in a mouse model of lipopolysaccharide-induced acute lung injury [].
- Reduction of cartilage damage in a surgically induced osteoarthritis mouse model [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



